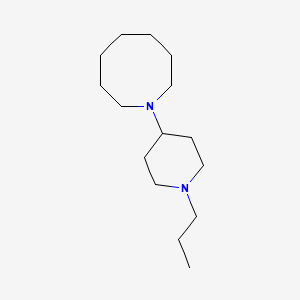
1-(1-propyl-4-piperidinyl)azocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-propyl-4-piperidinyl)azocane, also known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. A-366 is a potent and selective agonist of the mu opioid receptor, which is a target for pain management and addiction treatment.
Mecanismo De Acción
1-(1-propyl-4-piperidinyl)azocane binds to the mu opioid receptor, which is a G protein-coupled receptor that is involved in pain perception, reward, and addiction. Binding of 1-(1-propyl-4-piperidinyl)azocane to the receptor leads to the activation of downstream signaling pathways, which can result in pain relief and reduced cravings for addictive substances.
Biochemical and Physiological Effects:
1-(1-propyl-4-piperidinyl)azocane has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce the rewarding effects of opioids and other addictive substances, suggesting that it could be used as a potential treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-propyl-4-piperidinyl)azocane in lab experiments is its potency and selectivity for the mu opioid receptor. This makes it a valuable tool for studying the receptor's function and potential therapeutic applications. However, one limitation is that 1-(1-propyl-4-piperidinyl)azocane has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for research involving 1-(1-propyl-4-piperidinyl)azocane. One area of interest is the development of new pain medications that target the mu opioid receptor but with reduced side effects and abuse potential. Another area of interest is the potential use of 1-(1-propyl-4-piperidinyl)azocane as a treatment for addiction, either alone or in combination with other medications. Additionally, further studies are needed to determine the safety and efficacy of 1-(1-propyl-4-piperidinyl)azocane in humans.
Métodos De Síntesis
1-(1-propyl-4-piperidinyl)azocane can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a piperidine ring, followed by the addition of a propyl group and an azocane ring. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-(1-propyl-4-piperidinyl)azocane has been used in several scientific studies to investigate the mu opioid receptor and its role in pain management and addiction. It has been shown to be a potent and selective agonist of the mu opioid receptor, which makes it a valuable research tool for studying the receptor's function and potential therapeutic applications.
Propiedades
IUPAC Name |
1-(1-propylpiperidin-4-yl)azocane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-2-10-16-13-8-15(9-14-16)17-11-6-4-3-5-7-12-17/h15H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBYVRAEKUJFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)

![3-[(4-tert-butylbenzoyl)hydrazono]-N-(2-methoxy-4-nitrophenyl)butanamide](/img/structure/B5758896.png)
![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B5758913.png)

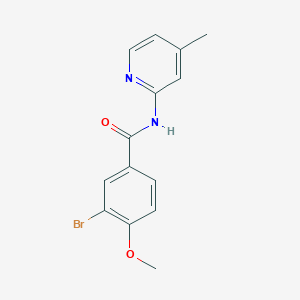
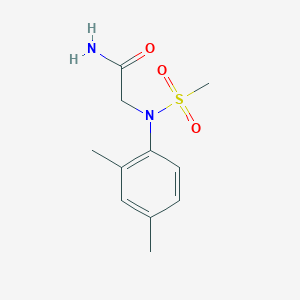
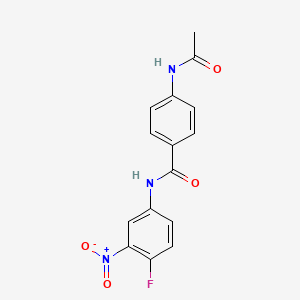
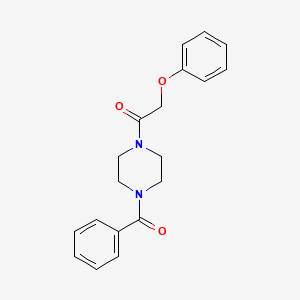
![3-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B5758959.png)